3-Cyclopropoxy-4-isopropoxybenzenesulfonamide
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Overview
Description
3-Cyclopropoxy-4-isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzenesulfonamide core. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropoxybenzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl and isopropyl alcohols as starting materials, which are reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
3-Cyclopropoxy-4-isopropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-3-isopropoxybenzenesulfonamide: Similar in structure but with different positional isomers.
4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: Another cyclopropoxy compound with different functional groups.
Uniqueness
3-Cyclopropoxy-4-isopropoxybenzenesulfonamide is unique due to its specific arrangement of cyclopropoxy and isopropoxy groups on the benzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)16-11-6-5-10(18(13,14)15)7-12(11)17-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
XWVCPPVSGGBBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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